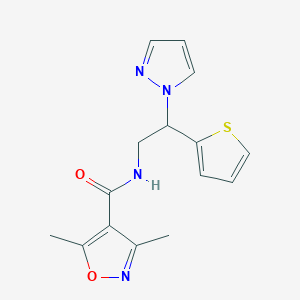

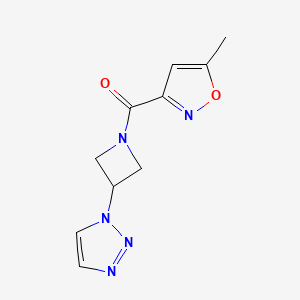

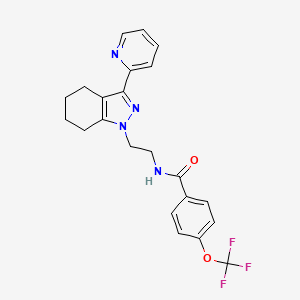

![molecular formula C16H15ClN2O4S B2418048 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-82-5](/img/structure/B2418048.png)

4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity . The molecule also contains a tetrahydrobenzo[f][1,4]oxazepin ring, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons where all of the carbons atoms that make up the ring are single bonded to other atoms .

Scientific Research Applications

Anticancer Activity : A study synthesized derivatives similar to "4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" as potential anticancer agents, showing remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (J. Sławiński et al., 2012).

Carbonic Anhydrase Inhibition : Another research demonstrated that derivatives of "this compound" exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, important for potential therapeutic applications (A. Sapegin et al., 2018).

Photodynamic Therapy for Cancer Treatment : Research into zinc phthalocyanine substituted with similar sulfonamide derivative groups demonstrated potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting its fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020).

Nonlinear Optical Properties : Investigation into benzimidazole-tethered oxazepine heterocyclic hybrids related to "this compound" revealed potential applications in nonlinear optical (NLO) technologies due to favorable hyperpolarizability properties (A. Almansour et al., 2016).

Kinase Inhibition : The benzoxazepine core, closely related to the structure of "this compound," is present in several kinase inhibitors, highlighting its potential application in targeted therapies for conditions like cancer (S. Naganathan et al., 2015).

Antimicrobial Activity : Studies have also synthesized derivatives of "this compound" with promising antibacterial activity against various Gram-positive bacterial strains, indicating potential use in developing new antimicrobial agents (J. Sławiński et al., 2013).

Antiviral Activity : Compounds structurally related to "this compound" have demonstrated potential anti-HIV activity, contributing insights into developing novel antiviral therapies (Z. Brzozowski, 1998).

Eco-Friendly Synthesis : Research into eco-friendly synthesis approaches for derivatives of "this compound" provides valuable insights into more sustainable production methods for pharmaceutical compounds (M. Babazadeh et al., 2016).

Properties

IUPAC Name |

4-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c1-19-8-9-23-15-7-4-12(10-14(15)16(19)20)18-24(21,22)13-5-2-11(17)3-6-13/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLPRUWNHPXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

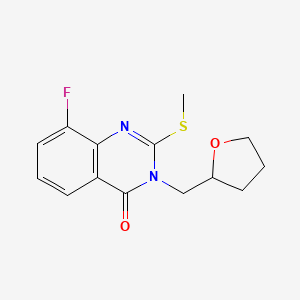

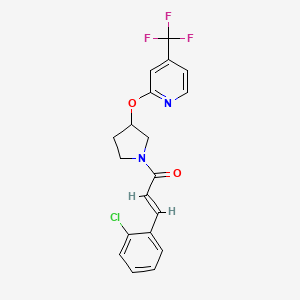

![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)

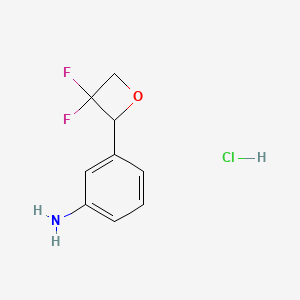

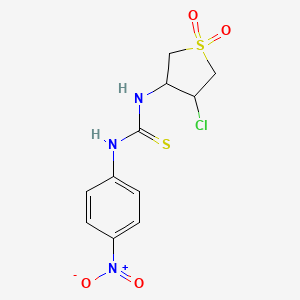

![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2417972.png)

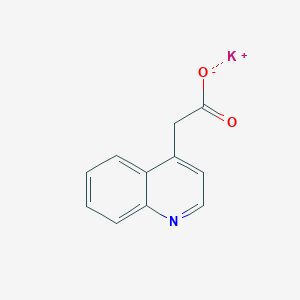

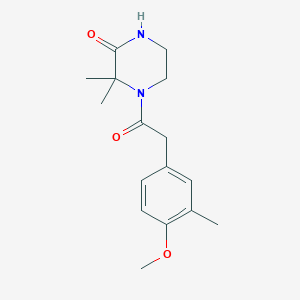

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)